5-Bromo-2-fluorobenzene-1-carbothioamide
Description
5-Bromo-2-fluorobenzene-1-carbothioamide (C₇H₄BrFNS) is a halogenated aromatic compound featuring a carbothioamide (-C(S)NH₂) functional group. Its structure includes bromine and fluorine substituents at the 5- and 2-positions of the benzene ring, respectively.
Properties
Molecular Formula |
C7H5BrFNS |
|---|---|
Molecular Weight |
234.09 g/mol |
IUPAC Name |
5-bromo-2-fluorobenzenecarbothioamide |
InChI |
InChI=1S/C7H5BrFNS/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H2,10,11) |
InChI Key |
CGRYONBRURJIIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=S)N)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Functional Group Influence
- Carbothioamide vs. Benzamide : The thioamide group in this compound confers greater nucleophilicity and metal-binding capacity compared to the benzamide group in 5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide. This makes the former more suitable for applications requiring chelation (e.g., catalytic systems) or covalent enzyme inhibition.
- Aldehyde vs. Thioamide : 5-Bromobenzo[b]furan-2-carbaldehyde lacks the thioamide moiety but includes a reactive aldehyde group, enabling participation in condensation reactions, unlike the thioamide’s coordination chemistry.
Substituent Effects
- Methoxy Group : The additional 2-methoxy substituent in the benzamide derivative increases steric bulk and lipophilicity, which may affect membrane permeability in drug design.
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